

An In-depth Technical Guide to the Physicochemical Properties of DU717

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DU717**

Cat. No.: **B1223084**

[Get Quote](#)

This technical guide provides a comprehensive overview of the available scientific information regarding the physicochemical properties of the compound **DU717**. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. This guide synthesizes known data, outlines relevant experimental methodologies where available, and visually represents key processes.

Core Physicochemical Data

DU717, identified as an antihypertensive agent, possesses the following known physicochemical properties. While key identifiers such as molecular formula and weight are well-established, other specific data points like melting point, solubility, and pKa are not readily available in publicly accessible scientific literature.

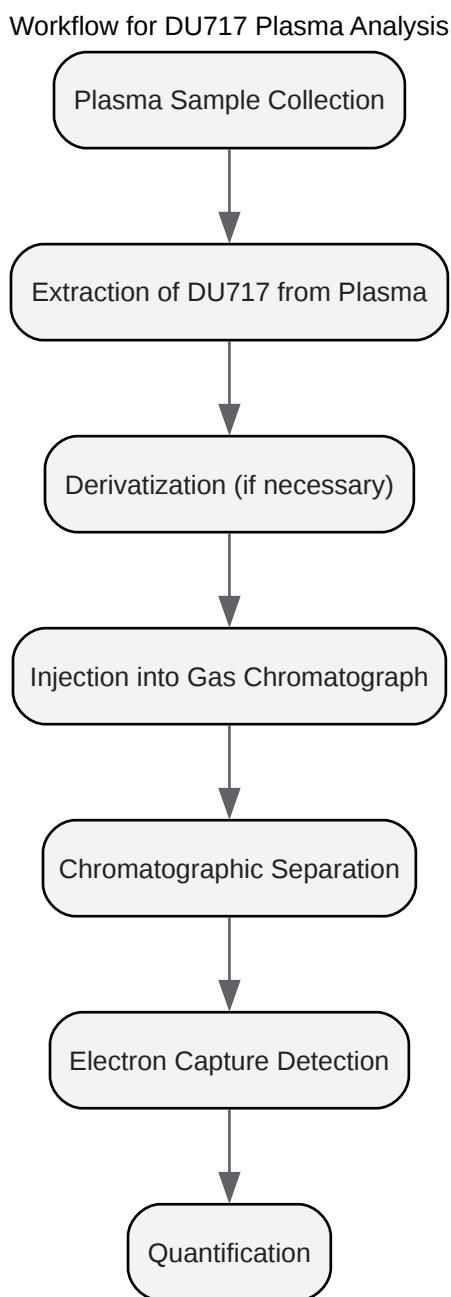
Table 1: Summary of Physicochemical Properties of **DU717**

Property	Value	Source
IUPAC Name	7-chloro-3-(4-methyl-1-piperazinyl)-4H-1,2,4-benzothiadiazine-1,1-dioxide	N/A
Molecular Formula	C12H15ClN4O2S	[1]
Molecular Weight	314.79 g/mol	[2]
CAS Number	59943-31-6	N/A
Appearance	Not specified	N/A
Melting Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A
Purity	>98% (by HPLC)	[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **DU717** are not extensively detailed in the available literature. However, a method for its quantitative analysis in plasma has been described.

Determination of DU717 in Plasma by Gas Chromatography

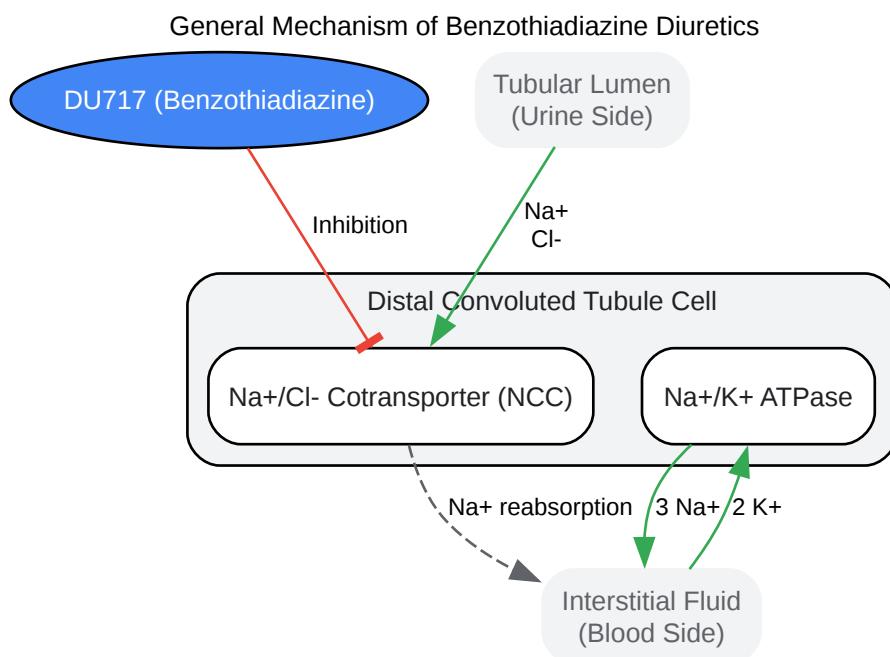

A gas chromatographic method has been developed for the accurate determination of **DU717** in plasma. This method is suitable for pharmacokinetic studies and monitoring of the compound in biological samples.

Methodology Overview:

- Technique: Electron-capture gas chromatography.
- Sample Type: Plasma.

- Concentration Range: 10 to 150 ng/mL.
- Relative Standard Deviation: 6.2%.
- Minimum Detectable Concentration: 1 ng/mL.

The following diagram illustrates the general workflow for this analytical procedure.


[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **DU717** in plasma using gas chromatography.

Signaling Pathways and Mechanism of Action

Specific signaling pathways directly modulated by **DU717** have not been elucidated in the available scientific literature. However, as a benzothiadiazine derivative with antihypertensive properties, its mechanism of action is likely related to the known effects of this class of compounds. Benzothiadiazines primarily act as diuretics by inhibiting the Na^+/Cl^- cotransporter in the distal convoluted tubule of the kidney. This leads to a decrease in blood volume and subsequent reduction in blood pressure.

The following diagram illustrates the general mechanism of action for benzothiadiazine diuretics.

[Click to download full resolution via product page](#)

Caption: Inhibition of the Na^+/Cl^- cotransporter by benzothiadiazines in the kidney.

In conclusion, while **DU717** is identified as an antihypertensive agent with a defined chemical structure, a significant amount of its physicochemical and pharmacological data remains to be fully characterized and published in accessible literature. Further research is required to elucidate its precise mechanism of action and its effects on specific signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The antihypertensive actions of benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic molecular pharmacology: the benzothiadiazine antihypertensive agents. I. Pharmacological aspects of tautomerism and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of DU717]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223084#physicochemical-properties-of-du717\]](https://www.benchchem.com/product/b1223084#physicochemical-properties-of-du717)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com